6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Chemical Classification and Nomenclature
This compound belongs to the heterocyclic class of pyrano[2,3-c]pyrazole derivatives, which represent fused ring systems combining pyrazole and pyran moieties. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the molecular formula C₁₇H₁₈N₄O and a molecular weight of 294.358 daltons. Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, including 406195-82-2, reflecting its recognition in chemical databases. The compound exists under several synonymous names, including 6-amino-4-isobutyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and 6-amino-4-(2-methylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
The structural designation "pyrano[2,3-c]pyrazole" indicates the specific fusion pattern between the pyran and pyrazole rings, where the pyran ring is fused to positions 2 and 3 of the pyrazole core. This particular isomeric form represents one of four possible pyranopyrazole arrangements, namely pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole. Among these isomers, the pyrano[2,3-c]pyrazole structure has received the most extensive investigation due to its favorable biological activity profile and synthetic accessibility. The compound's Chemical Identifier includes the Simplified Molecular-Input Line-Entry System representation, which provides a standardized method for describing its molecular structure in computational chemistry applications.
The presence of specific functional groups defines the compound's chemical behavior and potential reactivity patterns. The amino group at position 6 serves as a key pharmacophoric element, while the cyano group at position 5 contributes to the electron-withdrawing character of the molecule. The 2-methylpropyl substituent at position 4 introduces steric bulk and hydrophobic character, potentially influencing the compound's binding interactions with biological targets. The phenyl group at position 3 provides aromatic character and additional hydrophobic surface area, contributing to the overall molecular recognition properties of the compound.
Historical Context in Heterocyclic Chemistry Research
The development of pyrano[2,3-c]pyrazole chemistry traces its origins to the pioneering work of Otto and colleagues in 1973, who first reported the synthesis of these heterocyclic frameworks using sodium methylate as a catalyst. This initial breakthrough established the foundation for subsequent research into pyranopyrazole derivatives and their diverse synthetic methodologies. Otto and Schmelz later demonstrated that weak bases could facilitate Michael-type cyclization reactions, expanding the synthetic toolkit available for pyranopyrazole construction. These early investigations laid the groundwork for understanding the reactivity patterns and cyclization mechanisms that govern pyranopyrazole formation.
The evolution of pyranopyrazole chemistry accelerated significantly during the 1980s and 1990s as researchers recognized the potential of these heterocyclic scaffolds in pharmaceutical applications. Klokol and collaborators advanced the field by developing direct conversion methods using 3-methyl-3-pyrazolin-5-one with malononitrile in the presence of weak bases, providing more efficient synthetic routes to pyranopyrazole derivatives. These methodological improvements enabled the preparation of diverse substitution patterns and facilitated structure-activity relationship studies that revealed the biological potential of pyranopyrazole frameworks.
The emergence of multicomponent reaction strategies in the late 20th and early 21st centuries revolutionized pyranopyrazole synthesis, enabling the construction of complex molecular architectures in single synthetic operations. Four-component reactions involving benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile became particularly prominent, offering efficient pathways to diversely substituted pyranopyrazole derivatives. These synthetic advances coincided with growing recognition of pyranopyrazole compounds as privileged structures in medicinal chemistry, leading to extensive exploration of their therapeutic potential across multiple disease areas.
Recent decades have witnessed the integration of green chemistry principles into pyranopyrazole synthesis, with researchers developing environmentally sustainable methodologies using renewable catalysts and benign solvents. Microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free conditions have emerged as preferred approaches for pyranopyrazole construction, reflecting the field's commitment to sustainable chemical practices. These technological advances have enhanced reaction efficiency while reducing environmental impact, positioning pyranopyrazole chemistry at the forefront of modern heterocyclic synthesis.
| Historical Period | Key Development | Research Impact |
|---|---|---|
| 1970s | Otto's initial synthesis using sodium methylate | Established fundamental pyranopyrazole chemistry |
| 1980s-1990s | Weak base-catalyzed cyclization methods | Expanded synthetic accessibility |
| 2000s | Multicomponent reaction strategies | Enabled complex scaffold construction |
| 2010s-Present | Green chemistry integration | Sustainable synthesis development |
Structural Significance of Pyrano[2,3-c]pyrazole Core
The pyrano[2,3-c]pyrazole core structure represents a unique architectural motif that combines the electronic properties of both pyrazole and pyran ring systems within a single molecular framework. This fused heterocyclic arrangement creates a rigid, planar scaffold that provides multiple sites for functional group attachment while maintaining favorable drug-like properties. The pyrazole moiety contributes nitrogen-based hydrogen bonding capabilities and aromatic character, while the pyran ring introduces oxygen functionality and conformational constraints that influence molecular recognition events.
The structural versatility of the pyrano[2,3-c]pyrazole core manifests through its capacity to accommodate diverse substitution patterns at multiple positions. Position 4 of the pyran ring serves as a particularly important site for introducing steric and electronic diversity, as demonstrated by the successful incorporation of various aryl, heteroaryl, and alkyl substituents. The 6-amino-5-cyano substitution pattern, characteristic of many biologically active pyranopyrazole derivatives, creates a pharmacophoric element that facilitates protein-ligand interactions through hydrogen bonding and dipolar interactions.
Computational studies have revealed that the pyrano[2,3-c]pyrazole scaffold exhibits favorable molecular properties for drug development, including appropriate molecular weight, lipophilicity parameters, and topological polar surface area values. The scaffold's ability to serve as an adenine-mimetic structure makes it particularly valuable for designing protein kinase inhibitors, where it can occupy adenosine triphosphate binding sites within kinase active sites. This structural mimicry has been exploited in the development of selective kinase inhibitors for cancer therapy and inflammatory disease treatment.
The conformational preferences of pyrano[2,3-c]pyrazole derivatives have been extensively studied using crystallographic and computational methods, revealing the influence of substituent patterns on molecular geometry. The presence of substituents at position 4 introduces stereochemical considerations, as these positions become chiral centers in the dihydropyranopyrazole derivatives. Understanding these conformational relationships has proven crucial for rational drug design efforts targeting specific protein binding sites.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Fused pyrazole-pyran system | Rigid planar scaffold | Enhanced binding specificity |
| 6-Amino substitution | Hydrogen bonding capability | Protein interaction site |
| 5-Cyano functionality | Electron-withdrawing group | Dipolar interactions |
| Position 4 substitution site | Steric/electronic diversity | Selectivity modulation |
The molecular architecture of this compound exemplifies the structural principles that make pyranopyrazole derivatives attractive targets for pharmaceutical development. The compound's specific substitution pattern creates a three-dimensional molecular shape that can engage in multiple noncovalent interactions with protein targets, while the heterocyclic core provides metabolic stability and favorable pharmacokinetic properties. These structural characteristics position the compound as a valuable lead structure for medicinal chemistry optimization programs aimed at developing new therapeutic agents.
The electronic distribution within the pyrano[2,3-c]pyrazole core influences the compound's reactivity and binding properties, with the nitrogen atoms serving as hydrogen bond acceptors and the amino group functioning as a hydrogen bond donor. The cyano group contributes to the molecular dipole moment and can participate in dipole-dipole interactions with protein residues. This combination of electronic features creates a versatile interaction profile that enables the compound to engage diverse protein targets through complementary binding interactions.
Properties
IUPAC Name |
6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-10(2)8-12-13(9-18)16(19)22-17-14(12)15(20-21-17)11-6-4-3-5-7-11/h3-7,10,12H,8,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVKJIUEPNLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit biological, anticancer, antimicrobial, anti-inflammatory, insecticidal, and molluscicidal activities.
Mode of Action
It’s synthesized from a four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile
Biological Activity
6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 294.352 g/mol . The presence of the amino group and the carbonitrile moiety in its structure contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against melanoma and cervical cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| CR232 | Melanoma | 5.0 |
| CR232 | Cervical Cancer | 7.5 |
| 6-Amino... | Other Cell Lines | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may act as a novel antibacterial agent, particularly against drug-resistant strains of bacteria. However, the water solubility of this compound poses challenges for its clinical application .
The biological activity of pyrazole derivatives can be attributed to their ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells, making these compounds potential candidates for targeted cancer therapies .
Case Studies
In a recent case study involving the encapsulation of pyrazole derivatives in biodegradable nanoparticles, researchers demonstrated improved solubility and sustained release profiles for this compound. This formulation showed enhanced bioavailability and reduced cytotoxicity compared to traditional formulations .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of this compound exhibit substantial antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways.
-
Anticancer Potential :
- The compound has been investigated for its potential anticancer properties. Research indicates that related pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival . In particular, the inhibition of p38 mitogen-activated protein kinase has been noted, which plays a crucial role in cellular stress responses and inflammatory processes.
- Anti-inflammatory Effects :
Case Studies
Synthetic Approaches
The synthesis of 6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole framework.
- Cyclization Techniques : Employing cyclization methods to construct the dihydropyrano ring system, often facilitated by acid or base catalysts.
Computational Studies
Recent computational docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that modifications to the side chains can enhance binding efficiency and specificity towards target proteins involved in disease pathways .
Preparation Methods
Synthetic Methodologies
Four-Component One-Pot Synthesis
The foundational approach for synthesizing pyranopyrazole derivatives involves a one-pot, four-component reaction between an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester. For 6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the reaction proceeds as follows:
Reactants:
- Aldehyde : Isobutyraldehyde (2-methylpropanal) introduces the 2-methylpropyl group.
- β-Ketoester : Ethyl benzoylacetate provides the 3-phenyl substituent.
- Malononitrile : Serves as the cyano group source at position 5.
- Hydrazine Hydrate : Facilitates pyrazole ring formation.
Conditions:
- Solvent : Ethanol or water.
- Temperature : Reflux (80–100°C).
- Catalyst : Early methods omitted catalysts, achieving yields of 70–80% over 4–6 hours.
Mechanistic Insights:
Catalyst-Assisted Methods
Borax-Catalyzed Aqueous Synthesis
Borax (sodium tetraborate decahydrate) emerged as an eco-friendly catalyst for pyranopyrazole synthesis in aqueous media.
Procedure:
- Catalyst Loading : 10 mol% borax.
- Solvent : Water.
- Temperature : 80°C.
- Time : 2 hours.
- Yield : 85–90%.
Advantages:
- Eliminates organic solvents.
- Facilitates easy product isolation via filtration.
Substrate Scope:
- While optimized for aryl aldehydes, substituting isobutyraldehyde required extended reaction times (3–4 hours) but maintained high yields.
Taurine-Catalyzed Synthesis in Acetonitrile
Taurine (2-aminoethanesulfonic acid) acts as a bifunctional catalyst, enhancing both electrophilic and nucleophilic steps.
Conditions:
- Catalyst Loading : 15 mol%.
- Solvent : Acetonitrile.
- Temperature : 80°C.
- Time : 3 hours.
- Yield : 88–92%.
Mechanistic Role:
Solvent-Free and Green Synthesis Approaches
Solvent-free conditions minimize waste and energy consumption.
Protocol:
- Catalyst : Titanium dioxide nanoparticles (TiO2 NPs).
- Conditions :
Key Observations:
Reaction Optimization and Kinetic Studies
Temperature and Time Dependence
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80–90°C | Maximal at 80°C |
| Reaction Time | 2–4 hours | >90% after 3 hours |
Trade-offs:
Characterization and Analytical Data
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|---|
| Conventional Thermal | None | Ethanol | 4–6 | 70–80 | Moderate |
| Borax-Catalyzed | Borax | Water | 2–3 | 85–90 | High |
| Taurine-Catalyzed | Taurine | Acetonitrile | 3 | 88–92 | Moderate |
| Solvent-Free | TiO2 NPs | None | 1 | 82–85 | High |
Key Takeaways:
- Borax and TiO2 NPs methods align with green chemistry principles.
- Taurine achieves the highest yields but requires organic solvents.
Q & A
Q. What are the standard synthetic protocols for preparing 6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
Methodology: The compound is typically synthesized via a one-pot multicomponent reaction (MCR) involving:
- Core reagents : Hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde derivative (e.g., 2-methylpropyl-substituted aldehyde for the target compound) .
- Catalysts : Tetra-n-butyl ammonium bromide (TBAB, 10 mol%) or trisodium citrate dihydrate (green catalyst) in aqueous or ethanol/water solvents .
- Conditions : Reflux (80–100°C) for 25–120 minutes, followed by recrystallization in ethanol .
Q. How is the compound structurally characterized in academic research?
Methodology:
Q. What are optimal recrystallization conditions for high-purity yields?
Methodology:
- Solvent Systems : Ethanol (for most derivatives) or ethanol/water (1:1) for polar substituents .
- Temperature : Gradual cooling from reflux to 0–5°C to minimize impurity inclusion .
- Yield Optimization : ≥90% purity achieved via two-step recrystallization for halogenated derivatives .
Advanced Research Questions
Q. How do catalysts influence reaction efficiency and regioselectivity?
Methodology:
Q. Data Contradiction Analysis :
Q. How can computational methods elucidate reaction mechanisms?
Methodology:
Q. How to address spectral data inconsistencies in substituted derivatives?
Methodology:
Q. What strategies optimize structure-activity relationship (SAR) studies?
Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
